molecular formula C27H20ClN3O2S B11776080 3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11776080
M. Wt: 486.0 g/mol
InChI Key: ORTKFDYNQOXZSW-UHFFFAOYSA-N
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Description

3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, including the formation of the thieno[2,3-b]pyridine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound for studying various biological processes.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide apart is its specific combination of functional groups and its thieno[2,3-b]pyridine core. This unique structure can confer specific properties and reactivity that make it valuable for various applications.

Properties

Molecular Formula

C27H20ClN3O2S

Molecular Weight

486.0 g/mol

IUPAC Name

3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C27H20ClN3O2S/c1-33-22-13-12-18(28)14-21(22)30-26(32)25-24(29)23-19(16-8-4-2-5-9-16)15-20(31-27(23)34-25)17-10-6-3-7-11-17/h2-15H,29H2,1H3,(H,30,32)

InChI Key

ORTKFDYNQOXZSW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)N

Origin of Product

United States

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